N-Propyl-d7-amine
Overview
Description
Molecular Structure Analysis
The molecular formula of N-Propyl-d7-amine is C3H9N . It has a molecular weight of 66.15 g/mol . The InChI key is WGYKZJWCGVVSQN-NCKGIQLSSA-N .Chemical Reactions Analysis
N-Propyl-d7-amine, like other amines, can undergo a variety of reactions. It can be alkylated by reaction with a primary alkyl halide . It also reacts violently with oxidizers and mercury, strong acids, organic anhydrides, isocyanates, aldehydes, nitroparrafins, halogenated hydrocarbons, and alcohols .Physical And Chemical Properties Analysis
N-Propyl-d7-amine has a boiling point of 48 °C and a melting point of -83 °C . It has a density of 0.803 g/mL at 25 °C . It is highly soluble in water and polar organic solvents such as ethanol and methanol.Scientific Research Applications
- N-Propyl-d7-amine is used in chemical synthesis . It is a stable isotope with 98 atom % D .
- The methods of application or experimental procedures are not specified in the source .
- The outcomes or results of using N-Propyl-d7-amine in chemical synthesis are not provided in the source .
- N-Propyl-d7-amine could potentially be used in the synthesis of 3-substituted prolines, which have structural applications in peptides .
- The methods of application or experimental procedures are not specified in the source .
- The outcomes or results of using N-Propyl-d7-amine in the synthesis of 3-substituted prolines are not provided in the source .
- N-Propyl-d7-amine could potentially be used in the study of conformational isomerism of isopropylamine and n-propylamine .
- The methods of application or experimental procedures are not specified in the source .
- The outcomes or results of using N-Propyl-d7-amine in the study of conformational isomerism are not provided in the source .
Chemical Synthesis
Structural Applications in Peptides
Conformational Isomerism
- N-Propyl-d7-amine, also known as propylamine, is an amine with the chemical formula CH3(CH2)2NH2 . It is a colorless volatile liquid .
- Propylamine can be prepared by reacting 1-propanol with ammonium chloride at high temperature and pressure using a Lewis acid catalyst such as ferric chloride .
- The outcomes or results of this preparation method are not provided in the source .
- N-Propyl-d7-amine is a stable isotope with 98 atom % D . It can be used in various scientific research applications where a stable isotope is required .
- The methods of application or experimental procedures are not specified in the source .
- The outcomes or results of using N-Propyl-d7-amine as a stable isotope are not provided in the source .
Preparation of Propylamine
Stable Isotope
- N-Propyl-d7-amine, also known as propylamine, is an amine with the chemical formula CH3(CH2)2NH2 . It is a colorless volatile liquid .
- Propylamine can be prepared by reacting 1-propanol with ammonium chloride at high temperature and pressure using a Lewis acid catalyst such as ferric chloride .
- The outcomes or results of this preparation method are not provided in the source .
- N-Propyl-d7-amine is a stable isotope with 98 atom % D . It can be used in various scientific research applications where a stable isotope is required .
- The methods of application or experimental procedures are not specified in the source .
- The outcomes or results of using N-Propyl-d7-amine as a stable isotope are not provided in the source .
Preparation of Propylamine
Stable Isotope
Safety And Hazards
properties
IUPAC Name |
1,1,2,2,3,3,3-heptadeuteriopropan-1-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H9N/c1-2-3-4/h2-4H2,1H3/i1D3,2D2,3D2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGYKZJWCGVVSQN-NCKGIQLSSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H9N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
66.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-Propyl-d7-amine |
Synthesis routes and methods I
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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